molecular formula C6H2F3NO2 B1293902 1,3,5-Trifluoro-2-nitrobenzene CAS No. 315-14-0

1,3,5-Trifluoro-2-nitrobenzene

Cat. No. B1293902
CAS RN: 315-14-0
M. Wt: 177.08 g/mol
InChI Key: PWRFDGYYJWQIAB-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-nitrobenzene is a fluoronitrobenzene and is considered an important pharmaceutical intermediate . It has a molecular formula of C6H2F3NO2 and a molecular weight of 177.08 .


Synthesis Analysis

The synthesis of 1,3,5-Trifluoro-2-nitrobenzene involves the use of sulfuric acid and nitric acid. The reaction mixture is stirred at 0°C for 2 hours. After the reaction is complete, the mixture is transferred to ice and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trifluoro-2-nitrobenzene consists of a benzene ring with three fluorine atoms and one nitro group attached. The fluorine atoms are located at the 1, 3, and 5 positions of the benzene ring, while the nitro group is at the 2 position .


Chemical Reactions Analysis

1,3,5-Trifluoro-2-nitrobenzene has been used as an intermediate in the synthesis of various chemical compounds. For example, it has been used in the preparation of 4-methoxy-2,6-difluoroanilines, which are versatile building blocks in medicinal chemistry .


Physical And Chemical Properties Analysis

1,3,5-Trifluoro-2-nitrobenzene is a clear yellow liquid. It has a melting point of 3.5 °C and a boiling point of 182-185 °C. The density of this compound is 1.514 g/mL at 25 °C. It has a refractive index (n20/D) of 1.477 .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

1,3,5-Trifluoro-2-nitrobenzene has been used in the preparation of 4-methoxy-2,6-difluoroanilines , which are versatile building blocks in medicinal chemistry . These compounds can be used to synthesize a variety of pharmaceutical drugs.

Fluorinated Compounds

This compound is a part of the broader category of fluorinated compounds . Fluorinated compounds have a wide range of applications in fields like pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Energetic Materials

1,3,5-Trifluoro-2-nitrobenzene can be used in the study of energetic materials . Researchers have been exploring the effects of fluoro substituents on the energy and safety of energetic compounds, and this compound can serve as a useful model.

Chemical Synthesis

Due to its unique structure, 1,3,5-Trifluoro-2-nitrobenzene can be used in various chemical synthesis processes . Its trifluoro and nitro groups make it a valuable intermediate in organic synthesis.

Material Science

In material science , 1,3,5-Trifluoro-2-nitrobenzene can be used to study the properties of fluorinated materials . These materials often exhibit unique characteristics such as high thermal stability and chemical resistance.

Environmental Science

In environmental science , this compound can be used to study the environmental impact and behavior of fluorinated and nitro compounds . Understanding how these compounds interact with the environment is crucial for assessing their ecological risks.

Safety And Hazards

1,3,5-Trifluoro-2-nitrobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1,3,5-trifluoro-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRFDGYYJWQIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80185400
Record name 1,3,5-Trifluoro-2-nitrobenzene
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Molecular Weight

177.08 g/mol
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Product Name

1,3,5-Trifluoro-2-nitrobenzene

CAS RN

315-14-0
Record name 1,3,5-Trifluoro-2-nitrobenzene
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Record name 1,3,5-Trifluoro-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 1,3,5-Trifluoro-2-nitrobenzene in organic synthesis?

A1: 1,3,5-Trifluoro-2-nitrobenzene is primarily used as a reagent in electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions []. The presence of three fluorine atoms and a nitro group on the benzene ring significantly influences its reactivity towards both electrophiles and nucleophiles, making it a versatile building block in organic synthesis.

Q2: How is 1,3,5-Trifluoro-2-nitrobenzene typically synthesized?

A2: The most common method for synthesizing 1,3,5-Trifluoro-2-nitrobenzene is through the electrophilic nitration of 1,3,5-trifluorobenzene []. This can be achieved using various nitrating agents, including:

  • A mixture of sulfuric acid (H2SO4) and nitric acid (HNO3) [].
  • Stable nitronium salts generated in situ, such as using potassium nitrate (KNO3) or nitric acid in the presence of boron trifluoride diethyl etherate (BF3·Et2O) [].
  • Other nitrating systems like HNO3/CF3SO3H/BCl3 [] or nitryl chloride (NO2Cl) and antimony pentachloride (SbCl5) in dichloromethane (CH2Cl2) [].

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